molecular formula C7H10ClN3 B13569279 3-(5-Chloropyrazin-2-YL)propan-1-amine CAS No. 1196151-42-4

3-(5-Chloropyrazin-2-YL)propan-1-amine

Cat. No.: B13569279
CAS No.: 1196151-42-4
M. Wt: 171.63 g/mol
InChI Key: KAZNSMSOUAODEH-UHFFFAOYSA-N
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Description

3-(5-Chloropyrazin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyrazine ring substituted with a chlorine atom at the 5-position and a propan-1-amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrazin-2-yl)propan-1-amine typically involves the nucleophilic substitution of a suitable pyrazine derivative. One common method is the reaction of 5-chloropyrazine-2-carboxylic acid with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, where the starting materials are reacted in high-pressure reactors to ensure complete conversion. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyrazin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloropyrazin-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Chloropyrazin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrazin-2-amine: A closely related compound with similar chemical properties but lacking the propan-1-amine group.

    3-(4-Chlorophenyl)propan-1-amine: Another related compound with a phenyl ring instead of a pyrazine ring.

Uniqueness

3-(5-Chloropyrazin-2-yl)propan-1-amine is unique due to the presence of both the pyrazine ring and the propan-1-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

1196151-42-4

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

3-(5-chloropyrazin-2-yl)propan-1-amine

InChI

InChI=1S/C7H10ClN3/c8-7-5-10-6(4-11-7)2-1-3-9/h4-5H,1-3,9H2

InChI Key

KAZNSMSOUAODEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCCN

Origin of Product

United States

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